

# Comparing analytical performance of different HPLC columns for Ivermectin

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## Compound of Interest

Compound Name: Ivermectin EP Impurity H

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## A Comparative Guide to HPLC Columns for the Analysis of Ivermectin

For researchers, scientists, and drug development professionals engaged in the analysis of Ivermectin, the selection of an appropriate High-Performance Liquid Chromatography (HPLC) column is a critical factor in achieving accurate and reliable results. This guide provides an objective comparison of the analytical performance of various HPLC columns for Ivermectin analysis, supported by a compilation of experimental data from multiple studies.

## Data Presentation: A Comparative Overview of HPLC Column Performance

The following table summarizes the quantitative performance data for different HPLC columns used in the analysis of Ivermectin. This allows for a direct comparison of key chromatographic parameters.

Column Name	Column Type	Dimensions (mm)	Particle Size (µm)	Mobile Phase	Flow Rate (mL/min)	Retention Time (min)	Tailing Factor (Asymmetry)	Theoretical Plates	Linearity Range (µg/mL)	LOD (µg/mL)	LOQ (µg/mL)
Inertsil ODS [1][2]	C18	250 x 4.6	5	Acetonitrile and Methanol	1.0	4.198	2.0	129,949	1-32	2.93	8.79
Supelcosil [3]	C18	250 x 4.6	5	Acetonitrile, Methanol, and Water (56:37:7 v/v/v)	1.2	~8.78	Not Reported	Not Reported	0.5-12.5	0.25 (mg/kg)	0.5 (mg/kg)
Hypersil Gold [4]	C18	150 x 4.6	5	Acetonitrile, Methanol, and Water (50:45:5 v/v/v)	1.5	7.0	Not Reported	Not Reported	0.02-8	Not Reported	0.02

Agilent Extend- C18[ <a href="#">5</a> ]	C18	250 x 4.6	5	Acetonitrile and Water (80:20 v/v)	1.2	12.54	<1.0	>7000	10-60	2.90	8.90
Zorbax Extend- C18[ <a href="#">6</a> ]	C18	150 x 4.6	3.5	Gradient: Water and Acetonitrile/ Methanol (85:15 v/v)	1.5	Not Reported	Not Reported	Not Reported	Not Reported	0.3	1.0
HALO C18[ <a href="#">6</a> ]	C18	100 x 4.6	2.7	Gradient Elution	Not Reported	<25	Not Reported	Not Reported	Not Reported	Not Reported	~1.0
BDS Hypersil C18[ <a href="#">7</a> ]	C18	250 x 4.6	5	Phosphate Buffer (pH 5.5) and Methanol (60:40 v/v)	1.0	4.558	1.08	8487	Not Reported	Not Reported	Not Reported

0 v/v)											
Acet onitri le, Etha nol, and Wate r (52:2 8:20 v/v/v)											
Luna C8[8 ]	C8	250 x 4.6	5	1.2	Not Rep orted	Not Rep orted	Not Rep orted	3.8- 950	Not Rep orted	Not Rep orted	
Grad ient: Wate r/Ace tonitr ile and Isopr opan ol/Ac etoni trile											
Asce ntis Expr ess C18[ 9]	C18	100 x 4.6	2.7	Not Rep orted	<25	Not Rep orted	Not Rep orted	Not Rep orted	Not Rep orted	0.1% of targe t conc .	

## Experimental Protocols

The methodologies employed in the cited studies for the HPLC analysis of Ivermectin share common principles of reversed-phase chromatography. The following is a generalized experimental protocol based on these studies. Specific conditions for each column can be found in the table above.

1. Sample Preparation: Ivermectin standard solutions are typically prepared by dissolving the reference standard in a suitable solvent, such as methanol or the mobile phase, to achieve a known concentration. For pharmaceutical dosage forms, a representative sample is accurately

weighed, dissolved in a suitable solvent, sonicated to ensure complete dissolution, and filtered through a 0.45 µm membrane filter before injection.

2. Chromatographic System: An HPLC system equipped with a UV or Diode Array Detector (DAD) is commonly used. The separation is achieved on a reversed-phase column (C18 or C8) under isocratic or gradient elution conditions.

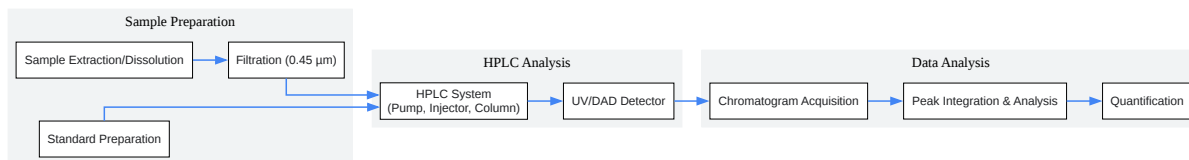
3. Mobile Phase Preparation: The mobile phase typically consists of a mixture of an organic solvent (acetonitrile and/or methanol) and an aqueous component (water or buffer). The components are mixed in the specified ratios, degassed to remove dissolved air, and filtered through a 0.45 µm membrane filter.

4. Chromatographic Conditions:

- Column: As specified in the comparison table.
- Mobile Phase: A specific composition of organic and aqueous phases.
- Flow Rate: Typically ranges from 1.0 to 1.5 mL/min.
- Column Temperature: Often maintained at ambient temperature or a controlled temperature (e.g., 30°C or 40°C).
- Detection Wavelength: Ivermectin is most commonly detected at a wavelength of 245 nm.[\[2\]](#)  
[\[3\]](#)[\[5\]](#)[\[7\]](#)[\[10\]](#)
- Injection Volume: Typically 10 or 20 µL.

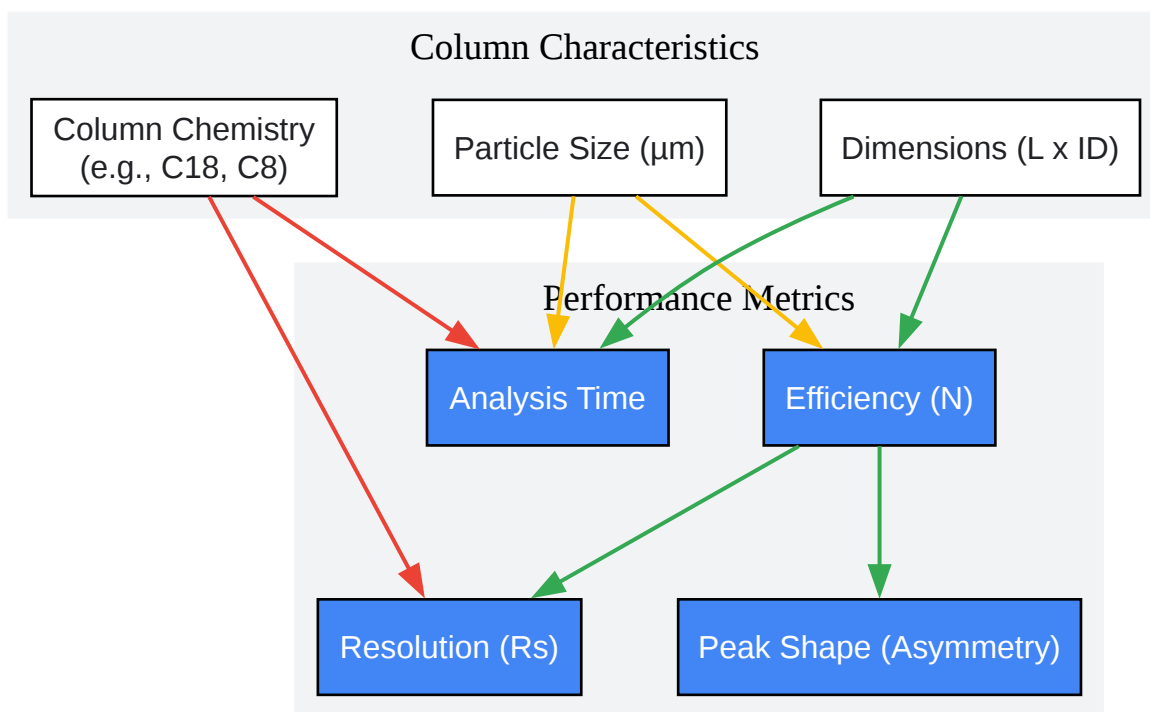
5. Data Analysis: The retention time, peak area, peak asymmetry (tailing factor), and the number of theoretical plates are determined from the chromatogram. A calibration curve is constructed by plotting the peak area against the concentration of the Ivermectin standards. This curve is then used to quantify the amount of Ivermectin in the samples.

## Mandatory Visualization



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Caption: Experimental workflow for HPLC analysis of Ivermectin.



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Caption: Interrelation of key HPLC column performance parameters.

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